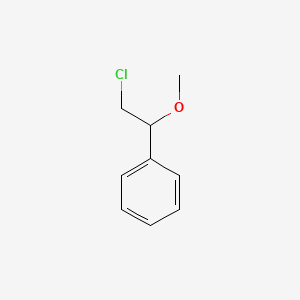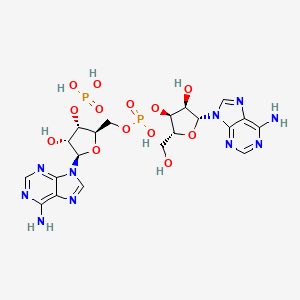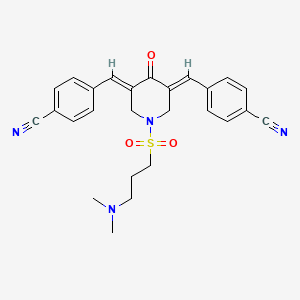
4,4'-((1E,1'E)-(1-((3-(Dimethylamino)propyl)sulfonyl)-4-oxopiperidine-3,5-diylidene)bis(methaneylylidene))dibenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PTX80 is a novel compound developed by Pi Therapeutics, primarily targeting the autophagy receptor p62/SQSTM1 for the treatment of cancer. This compound is a first-in-class inhibitor of protein degradation, which plays a crucial role in cancer cell survival and proliferation .
準備方法
The synthesis of PTX80 involves targeting the triazolo ring compound methanesulfonate crystal form. The preparation method is designed to be simple and suitable for industrial large-scale production. The crystal form A-I of the compound methanesulfonate is prepared to ensure good solubility and stability, facilitating the preparation and storage of pharmaceutical preparations .
化学反応の分析
PTX80 undergoes several types of chemical reactions, including:
Oxidation: PTX80 can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, which are essential for its activation and function.
Substitution: PTX80 can participate in substitution reactions, where one functional group is replaced by another, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
PTX80 has a wide range of scientific research applications, including:
Chemistry: PTX80 is used in chemical research to study protein degradation pathways and the role of autophagy in cellular processes.
Biology: In biological research, PTX80 helps in understanding the mechanisms of cancer cell survival and proliferation.
Medicine: PTX80 is being explored as a potential therapeutic agent for cancer treatment, targeting the p62/SQSTM1 receptor to induce proteotoxic stress and apoptosis in cancer cells.
Industry: The compound’s stability and solubility make it suitable for industrial applications, particularly in the development of pharmaceutical preparations
作用機序
PTX80 exerts its effects by binding to the p62/SQSTM1 receptor, inducing a decrease in soluble p62 and the formation of insoluble p62 aggregates. This leads to the failure of polyubiquitinated proteins to colocalize with p62, causing proteotoxic stress and activation of the unfolded protein response. Ultimately, this results in apoptosis, making PTX80 a promising strategy for cancer treatment .
類似化合物との比較
PTX80 is unique in its mechanism of action, specifically targeting the p62/SQSTM1 receptor. Similar compounds include:
Paclitaxel: A chemotherapy medication that stabilizes microtubule polymers, preventing cell mitosis and leading to cell death.
Docetaxel: A derivative of paclitaxel, also used in cancer treatment by targeting microtubule assembly.
While paclitaxel and docetaxel target microtubules, PTX80’s uniqueness lies in its ability to induce proteotoxic stress by targeting the p62/SQSTM1 receptor, offering a novel approach to cancer therapy .
特性
分子式 |
C26H26N4O3S |
|---|---|
分子量 |
474.6 g/mol |
IUPAC名 |
4-[(E)-[(5E)-5-[(4-cyanophenyl)methylidene]-1-[3-(dimethylamino)propylsulfonyl]-4-oxopiperidin-3-ylidene]methyl]benzonitrile |
InChI |
InChI=1S/C26H26N4O3S/c1-29(2)12-3-13-34(32,33)30-18-24(14-20-4-8-22(16-27)9-5-20)26(31)25(19-30)15-21-6-10-23(17-28)11-7-21/h4-11,14-15H,3,12-13,18-19H2,1-2H3/b24-14+,25-15+ |
InChIキー |
ACOAFAKBTXAOQG-KOJZRSEWSA-N |
異性体SMILES |
CN(CCCS(=O)(=O)N1C/C(=C\C2=CC=C(C=C2)C#N)/C(=O)/C(=C/C3=CC=C(C=C3)C#N)/C1)C |
正規SMILES |
CN(C)CCCS(=O)(=O)N1CC(=CC2=CC=C(C=C2)C#N)C(=O)C(=CC3=CC=C(C=C3)C#N)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5S)-8-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13729967.png)
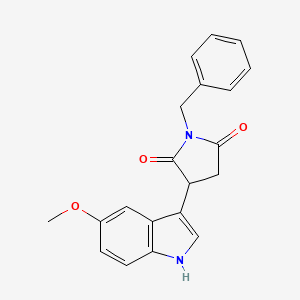
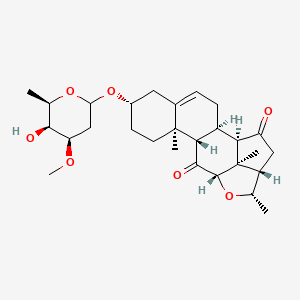

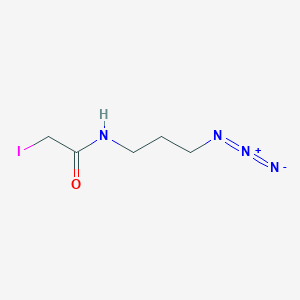
![N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide](/img/structure/B13729997.png)



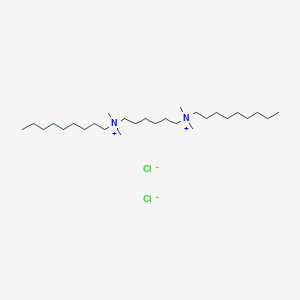

![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13730035.png)
